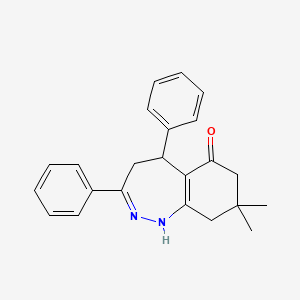

![molecular formula C21H22N2O3S B10872275 2-(2,5-dimethylphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10872275.png)

2-(2,5-dimethylphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- This compound is a complex heterocyclic structure with multiple fused rings. Let’s break it down:

- The core structure is an isoquinoline , which consists of a benzene ring fused to a pyridine ring.

- The isoquinoline is further modified by the addition of a thioxo group (a sulfur atom double-bonded to an oxygen atom) at position 3.

- The compound also contains two dimethoxy groups (methoxy substituents) at positions 7 and 8.

- The tetrahydroimidazo[1,5-b] part refers to the presence of an imidazole ring fused to the isoquinoline.

- Overall, this compound exhibits interesting structural features that may contribute to its biological activity.

Preparation Methods

- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can explore related methods:

- Isoquinoline derivatives can be synthesized via various methods, including Pictet–Spengler reactions or intramolecular cyclizations .

- Thioxo groups can be introduced through thionation reactions using reagents like Lawesson’s reagent.

- Dimethoxy groups can be added using methylation reactions.

- Industrial production methods would likely involve scalable processes based on these principles.

Chemical Reactions Analysis

- Reactions this compound may undergo:

Oxidation: Oxidation of the thioxo group or the dimethoxy groups.

Reduction: Reduction of the imine or thioxo group.

Substitution: Substitution reactions at various positions.

- Common reagents and conditions would depend on the specific reaction type.

Scientific Research Applications

- This compound’s applications span several fields:

Medicine: Investigate its potential as an antitumor, antimicrobial, or anti-inflammatory agent.

Chemistry: Explore its reactivity and use it as a building block for more complex molecules.

Biology: Study its effects on cellular processes.

Industry: Assess its use in materials science or catalysis.

Mechanism of Action

- The exact mechanism remains elusive due to limited data. it likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

- Unfortunately, I don’t have direct information on similar compounds with this exact structure. we can explore related isoquinoline derivatives.

Properties

Molecular Formula |

C21H22N2O3S |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

2-(2,5-dimethylphenyl)-7,8-dimethoxy-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one |

InChI |

InChI=1S/C21H22N2O3S/c1-12-5-6-13(2)16(7-12)23-20(24)17-8-14-9-18(25-3)19(26-4)10-15(14)11-22(17)21(23)27/h5-7,9-10,17H,8,11H2,1-4H3 |

InChI Key |

DONWAJPXPFETKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=O)C3CC4=CC(=C(C=C4CN3C2=S)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dimethyl (6E)-4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate](/img/structure/B10872196.png)

![6-(2,6-Dimethoxyphenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10872197.png)

![7-benzyl-2-(2-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10872203.png)

![6-(4-Nitrophenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10872216.png)

![Ethyl 6-bromo-7-[2-(diethylamino)ethoxy]-2-{[(4-nitrophenyl)carbonyl]amino}-1-benzothiophene-3-carboxylate](/img/structure/B10872222.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B10872232.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(1E)-1-(thiophen-2-yl)ethylidene]amino}oxy)acetamide](/img/structure/B10872236.png)

![16-(2-methoxyphenyl)-14-methyl-4-(2-methylphenyl)-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10872247.png)

![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B10872256.png)

![2-[2-(3,4-Dimethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole](/img/structure/B10872262.png)

![N-(4-chlorophenyl)-4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine-1-carboxamide](/img/structure/B10872276.png)